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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzonitrile

Cat. No.: B181607 Get Quote

An In-Depth Technical Guide to the Theoretical Properties of 2-Methyl-5-nitrobenzonitrile

This guide provides a comprehensive analysis of the theoretical and experimentally determined

properties of 2-Methyl-5-nitrobenzonitrile. It is intended for researchers, medicinal chemists,

and drug development professionals who require a deep understanding of this compound's

molecular structure, spectroscopic signatures, reactivity, and potential as a synthetic

intermediate.

Molecular Identity and Physicochemical Properties
2-Methyl-5-nitrobenzonitrile (CAS No. 939-83-3) is an aromatic compound featuring a

benzene ring substituted with a methyl group, a nitro group, and a nitrile group.[1] This

trifunctional substitution pattern imparts a unique electronic and steric profile, making it a

valuable building block in organic synthesis. The presence of the electron-withdrawing nitro and

nitrile groups, contrasted with the electron-donating methyl group, creates a polarized aromatic

system that dictates its reactivity and intermolecular interactions.

The compound typically appears as a pale yellow to light brown solid at room temperature and

is relatively insoluble in water but soluble in organic solvents like ethanol.[1]

Table 1: Core Physicochemical and Computational Data
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Property Value Source(s)

IUPAC Name
2-methyl-5-
nitrobenzonitrile

[2]

Synonyms
2-Cyano-4-nitrotoluene, 5-

Nitro-o-tolunitrile
[1][2]

CAS Number 939-83-3 [2]

Molecular Formula C₈H₆N₂O₂ [1][2]

Molecular Weight 162.15 g/mol [2]

Monoisotopic Mass 162.042927438 Da [2]

Melting Point 103.5-108 °C [3][4]

SMILES CC1=C(C=C(C=C1)[O-])C#N [2][5]

| InChIKey | XOSDYLFXPMFRGF-UHFFFAOYSA-N |[2][6] |
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Caption: 2D Molecular Structure of 2-Methyl-5-nitrobenzonitrile.

Crystallographic and Structural Analysis
X-ray crystallography provides the most definitive insight into the three-dimensional structure of

a molecule in the solid state. A study published in Acta Crystallographica reveals key structural

parameters for 2-Methyl-5-nitrobenzonitrile.[7][8] A notable finding is that the nitro group is

slightly twisted out of the plane of the benzene ring, with a rotation of 10.2(2)°.[4][7][8] This

deviation from planarity can influence the molecule's packing in the crystal lattice and its

electronic properties. The overall crystal structure is stabilized by van der Waals interactions

rather than strong hydrogen bonding.[4][7]

Table 2: Key Crystallographic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b181607?utm_src=pdf-body-img
https://www.benchchem.com/product/b181607?utm_src=pdf-body
https://www.benchchem.com/product/b181607?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2961606/
https://pubmed.ncbi.nlm.nih.gov/21202701/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/345016
https://pmc.ncbi.nlm.nih.gov/articles/PMC2961606/
https://pubmed.ncbi.nlm.nih.gov/21202701/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/345016
https://pmc.ncbi.nlm.nih.gov/articles/PMC2961606/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Source

Crystal System Monoclinic [7]

Space Group P2₁/n [7]

a (Å) 3.8946 (8) [7]

b (Å) 7.6350 (15) [7]

c (Å) 26.180 (5) [7]

**β (°) ** 91.65 (3) [7]

**Volume (Å³) ** 778.1 (3) [7]

Z 4 [7]

| **Calculated Density (Mg m⁻³) **| 1.384 |[7] |

This structural data is fundamental for computational modeling, where the crystallographic

geometry serves as an excellent starting point for theoretical calculations such as Density

Functional Theory (DFT).

Spectroscopic Profile: A Theoretical Fingerprint
The theoretical spectroscopic properties predict how 2-Methyl-5-nitrobenzonitrile will interact

with electromagnetic radiation, providing a unique fingerprint for its identification and

characterization.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl group protons. Due to the substitution pattern, the three aromatic

protons will appear as complex multiplets or distinct doublets and doublet of doublets. Their

chemical shifts will be influenced by the electronic effects of the adjacent functional groups.

The methyl protons will appear as a singlet, typically in the range of 2.5-2.7 ppm.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the

eight carbon atoms in the molecule. The nitrile carbon will have a characteristic shift around
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115-120 ppm, while the aromatic carbons will appear in the 110-150 ppm range. The

chemical shifts of the ring carbons are significantly affected by the electron-withdrawing and -

donating nature of the substituents.

3.2 Infrared (IR) Spectroscopy The IR spectrum is determined by the vibrational modes of the

molecule's functional groups.[9] Key expected absorption bands include:

Nitrile (C≡N) stretch: A sharp, strong band around 2220-2240 cm⁻¹.

Nitro (NO₂) asymmetric stretch: A strong band around 1520-1560 cm⁻¹.

Nitro (NO₂) symmetric stretch: A strong band around 1340-1360 cm⁻¹.

Aromatic C-H stretch: Bands appearing above 3000 cm⁻¹.

Aliphatic C-H stretch (from CH₃): Bands appearing just below 3000 cm⁻¹.

C=C aromatic ring stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

3.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-

charge ratio of the molecule and its fragments.[10] For 2-Methyl-5-nitrobenzonitrile, the

molecular ion peak [M]⁺ would be observed at m/z 162. Subsequent fragmentation patterns

would likely involve the loss of the nitro group (-NO₂) or the methyl group (-CH₃).

Reactivity and Synthetic Potential
The chemical behavior of 2-Methyl-5-nitrobenzonitrile is governed by its three functional

groups.

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a

carboxylic acid (2-methyl-5-nitrobenzoic acid) or an amide.[11] It can also be reduced to an

amine or participate in cycloaddition reactions, for instance, to form tetrazoles, which are

important scaffolds in medicinal chemistry.[4]

Nitro Group: The nitro group is a strong deactivating and meta-directing group for

electrophilic aromatic substitution. However, its primary utility in synthesis is its susceptibility

to reduction. It can be selectively reduced to an amino group (-NH₂) using various reagents

(e.g., SnCl₂/HCl, H₂/Pd-C), yielding 5-amino-2-methylbenzonitrile. This transformation is
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critical as it introduces a versatile amino group, a common anchor point for building more

complex molecules in drug discovery.[12]

Aromatic Ring: The electron-deficient nature of the ring, due to the nitro and nitrile groups,

makes it susceptible to nucleophilic aromatic substitution (SNAAr), particularly at positions

ortho and para to the nitro group.

Nitro Group Reduction

Nitrile Group Transformation

2-Methyl-5-nitrobenzonitrile

Reduction
(e.g., SnCl₂, H₂/Pd-C)

Hydrolysis
(H⁺ or OH⁻)

Cycloaddition
(e.g., NaN₃)

5-Amino-2-methylbenzonitrile

Further Synthesis

Key Intermediate for
Kinase Inhibitors, etc.

2-Methyl-5-nitrobenzoic Acid 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole
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Bioisostere in
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Caption: Key synthetic transformations of 2-Methyl-5-nitrobenzonitrile.

Applications in Drug Discovery and Development
Benzonitrile derivatives are prevalent scaffolds in medicinal chemistry, and 2-Methyl-5-
nitrobenzonitrile serves as a valuable intermediate.[13][14] The true potential is unlocked

after the reduction of the nitro group to an amine. The resulting aminobenzonitrile core is a

common feature in various therapeutic agents, including kinase inhibitors, which are a

cornerstone of modern oncology treatment.[12][15] The amino group can form critical hydrogen

bond interactions within the ATP-binding pocket of kinases, while the nitrile can act as a

hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[12]

Safety and Handling
As with many nitroaromatic compounds, 2-Methyl-5-nitrobenzonitrile must be handled with

care.[1] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may

cause respiratory irritation.

Protocol: Standard Handling Procedure

Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of dust.

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety

goggles at all times.

Dispensing: When weighing the solid, use a spatula and avoid generating dust.

Spill Management: In case of a spill, cover the area with an inert absorbent material, collect it

into a sealed container, and dispose of it as hazardous chemical waste. Do not let the

product enter drains.

Storage: Store the compound in a tightly closed container in a dry, well-ventilated area away

from incompatible materials such as strong oxidizing agents.

Conclusion
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The theoretical properties of 2-Methyl-5-nitrobenzonitrile, derived from computational

analysis and validated by experimental data, paint a picture of a versatile and reactive

molecule. Its distinct structural and electronic features, confirmed by crystallographic and

spectroscopic analysis, make it a predictable and useful building block. Its primary value for

researchers in drug development lies in its capacity to be transformed, particularly through the

reduction of its nitro group, into key intermediates for the synthesis of complex, biologically

active molecules. A thorough understanding of its properties, reactivity, and safety is paramount

to harnessing its full potential in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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